Technical Documentation Center

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
  • CAS: 114402-11-8

Core Science & Biosynthesis

Foundational

What is the chemical structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

An in-depth technical analysis and methodological guide on 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid , designed for medicinal chemists, agrochemical researchers, and drug development professionals. Executive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid , designed for medicinal chemists, agrochemical researchers, and drug development professionals.

Executive Summary

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (CAS: 114402-11-8) is a highly specialized bicyclic heterocyclic building block. Characterized by a cyclopentane ring fused to the [b] face of a pyridine core with a carboxylic acid moiety at the C3 position, this compound provides unique conformational rigidity and electronic properties. It serves as a critical intermediate in the synthesis of Aryl Hydrocarbon Receptor (AHR) agonists[1] and advanced agrochemical fungicides targeting phytopathogenic fungi[2].

This whitepaper details its structural elucidation, a self-validating de novo synthetic protocol, and its mechanistic role in modern pharmacology.

Chemical Identity & Structural Elucidation

The structural geometry of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is defined by the fusion of a fully saturated five-membered carbocycle (cyclopentane) to the C2–C3 bond (the [b] face) of a pyridine ring.

  • Regiochemistry: In the IUPAC numbering of the fused system, the nitrogen atom is designated as position 1. The bridgehead carbons are 4a and 7a. The carboxylic acid is situated at position 3, placing it para to the C7a bridgehead and meta to the pyridine nitrogen.

  • Electronic Profile: The alkyl fusion at positions 4a and 7a acts as a weak electron-donating group via hyperconjugation, slightly increasing the electron density of the pyridine ring compared to nicotinic acid. This makes the nitrogen a slightly stronger hydrogen-bond acceptor, which is crucial for binding affinity in target protein pockets.

Physicochemical Properties Summary

The following quantitative data outlines the core parameters necessary for pharmacokinetic modeling and synthetic planning[3]:

PropertyValueCausality / Implication in Drug Design
CAS Number 114402-11-8Primary identifier for regulatory and procurement tracking.
Molecular Formula C9H9NO2Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 6).
Molecular Weight 163.17 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area 50.2 ŲOptimal for membrane permeability; allows for functionalization without violating Lipinski's Rule of 5.
H-Bond Donors/Acceptors 1 / 3Provides directional binding vectors for kinase hinges or receptor binding domains.
Complexity Score 193Reflects the synthetic challenge of the fused bicyclic system.

De Novo Synthetic Methodology

While the unsubstituted core (6,7-dihydro-5H-cyclopenta[b]pyridine) is commercially available[4], direct C3-carboxylation is regiochemically challenging due to competitive functionalization at C4. To ensure absolute regiocontrol, a de novo cyclization strategy is required.

The following protocol utilizes a modified Guareschi-Thorpe condensation, providing a self-validating system where the regiochemistry is strictly dictated by the starting materials.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Condensation and Aromatization

  • Objective: Synthesize the intermediate ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate.

  • Reagents: 2-(Ethoxymethylene)cyclopentan-1-one (1.0 eq), Ethyl 3-aminoacrylate (1.1 eq), Ammonium acetate (2.0 eq), Glacial acetic acid (solvent).

  • Procedure:

    • Dissolve 2-(ethoxymethylene)cyclopentan-1-one (10 mmol) in 20 mL of glacial acetic acid under an inert nitrogen atmosphere.

    • Add ethyl 3-aminoacrylate (11 mmol) and ammonium acetate (20 mmol). Causality: Ammonium acetate acts as both a mild acid catalyst and a supplementary nitrogen source, buffering the reaction to favor enamine formation over premature hydrolysis.

    • Reflux the mixture at 110 °C for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the ketone starting material (UV inactive) and the appearance of a highly UV-active blue fluorescent spot indicates successful aromatization.

    • Cool to room temperature, neutralize with saturated aqueous NaHCO3, and extract with dichloromethane (3 x 20 mL). Dry over anhydrous Na2SO4 and concentrate in vacuo.

Step 2: Saponification to Target Acid

  • Objective: Hydrolyze the ester to yield 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid.

  • Reagents: Lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq), THF/H2O (3:1 v/v), 1M HCl.

  • Procedure:

    • Dissolve the intermediate ester from Step 1 in 15 mL of THF and 5 mL of water.

    • Add LiOH·H2O (30 mmol) and stir at ambient temperature for 12 hours. Causality: LiOH is selected over NaOH/KOH to prevent base-catalyzed degradation of the pyridine ring and to ensure a mild, controlled cleavage of the ethyl ester.

    • Validation Check: LC-MS should indicate a mass shift from [M+H]+ 192.1 to [M+H]+ 164.1.

    • Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 3.0 to precipitate the zwitterionic/acidic product.

    • Filter the resulting solid, wash with cold water, and dry under high vacuum to yield the target compound as an off-white powder.

Synthesis A 2-(Ethoxymethylene) cyclopentan-1-one C Intermediate: Ethyl 6,7-dihydro-5H- cyclopenta[b]pyridine- 3-carboxylate A->C NH4OAc, AcOH Reflux, 110°C, 4h B Ethyl 3-aminoacrylate B->C D Target: 6,7-Dihydro-5H- cyclopenta[b]pyridine- 3-carboxylic acid C->D 1. LiOH, THF/H2O 2. HCl (pH 3)

De Novo Synthetic Workflow for 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

Pharmacological & Agrochemical Applications

Aryl Hydrocarbon Receptor (AHR) Agonism

Recent patent literature highlights the use of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid derivatives as potent Aryl Hydrocarbon Receptor (AHR) agonists[1]. The AHR is a ligand-dependent transcription factor that regulates xenobiotic metabolism, cellular differentiation, and immune responses.

The structural rigidity provided by the fused cyclopentane ring restricts the rotational degrees of freedom of the pyridine core. When functionalized at the C3-carboxylic acid (e.g., via amide coupling with complex anilines), this rigidity forces the molecule into a planar conformation that perfectly stacks within the hydrophobic, PAS-B binding domain of the AHR.

AHR_Pathway Ligand AHR Agonist (Bicyclic Pyridine Derivative) Cytoplasm Cytosolic AHR Complex (AHR-HSP90-XAP2-p23) Ligand->Cytoplasm Cellular Entry Activation Ligand-AHR Binding & Chaperone Dissociation Cytoplasm->Activation Binding Nucleus Nuclear Translocation Activation->Nucleus Translocation Dimer Heterodimerization with ARNT Nucleus->Dimer DRE Binding to DRE (Dioxin Response Elements) Dimer->DRE Transcriptional Activation Gene Target Gene Expression (e.g., CYP1A1, IL-22) DRE->Gene

Mechanistic Pathway of AHR Activation by Bicyclic Pyridine Agonists

Agrochemical Fungicides

Beyond human therapeutics, this compound is heavily utilized in the synthesis of novel substituted fused bicyclic pyridine carboxamides designed to combat phytopathogenic fungi[2]. By converting the carboxylic acid into an amide via reaction with highly fluorinated anilines, researchers generate potent Succinate Dehydrogenase Inhibitors (SDHIs). The lipophilicity of the cyclopentane ring enhances cuticular penetration in plant tissues, ensuring prolonged fungicidal efficacy.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized batch, the following spectroscopic parameters must be validated:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 13.20 (br s, 1H, COOH) - Confirms successful saponification.

    • δ 8.85 (d, J = 2.0 Hz, 1H, Pyridine C2-H) - Highly deshielded due to adjacent nitrogen and carboxylic acid.

    • δ 8.05 (d, J = 2.0 Hz, 1H, Pyridine C4-H).

    • δ 2.95 (t, J = 7.5 Hz, 2H, Cyclopentane C7-H2).

    • δ 2.85 (t, J = 7.5 Hz, 2H, Cyclopentane C5-H2).

    • δ 2.10 (p, J = 7.5 Hz, 2H, Cyclopentane C6-H2).

  • FT-IR (ATR): Broad stretch at 3200-2500 cm⁻¹ (O-H stretch of carboxylic acid), sharp peak at 1690 cm⁻¹ (C=O stretch), and 1595 cm⁻¹ (C=N pyridine stretch).

References

  • Google Patents. "US12037322B2 - AHR agonists." Google Patents.
  • Google Patents. "WO2023112056A1 - Novel substituted fused bicyclic pyridine carboxamide compounds for combating phytopathogenic fungi." Google Patents.

Sources

Exploratory

Comprehensive Physicochemical Profiling of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic Acid: Predicted pKa, logP, and Experimental Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Introduction & Structural Profiling 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Introduction & Structural Profiling

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (CAS: 114402-11-8 / 113124-12-2) is a fused bicyclic heteroaromatic compound frequently utilized as a specialized building block in medicinal chemistry. Structurally, it consists of a cyclopentane ring fused to the b-face (C2–C3 bond) of a pyridine ring, with a carboxylic acid moiety at the 3-position of the fused system.

Because the molecule contains both a basic pyridine nitrogen and an acidic carboxyl group, it is amphoteric . Understanding its precise ionization states (pKa) and lipophilicity (logP/logD) is critical for predicting its pharmacokinetic behavior, membrane permeability, and formulation stability.

Computational Predictions & Mechanistic Rationale

Before initiating physical experiments, we establish a theoretical baseline using structure-activity relationship (SAR) principles and computational models.

Table 1: Summary of Predicted Physicochemical Properties
PropertyPredicted ValueMechanistic Rationale
pKa₁ (Carboxylic Acid) ~2.8 – 3.2The electron-donating inductive (+I) effect of the fused cyclopentyl ring slightly destabilizes the carboxylate anion, raising the pKa relative to unsubstituted nicotinic acid (pKa 2.08).
pKa₂ (Pyridine Nitrogen) ~5.8 – 6.2The +I effect of the aliphatic fusion at the adjacent positions significantly increases the electron density on the pyridine nitrogen, enhancing its basicity.
Isoelectric Point (pI) ~4.5Calculated as (pKa₁ + pKa₂)/2. At pH 4.5, the molecule exists predominantly as a zwitterion with zero net macroscopic charge.
logP (Neutral/Zwitterion) ~1.8 ± 0.2Nicotinic acid has a logP of ~0.36. The addition of three methylene (-CH₂-) groups from the cyclopentane ring adds ~1.5 log units (~0.5 per CH₂).
The Zwitterionic Equilibrium

In aqueous solution, the molecule transitions through multiple protonation states depending on the environmental pH. At physiological pH (7.4), the molecule is predominantly anionic, which limits passive blood-brain barrier (BBB) penetration but ensures high aqueous solubility.

ZwitterionEquilibrium Cation Cationic Species (pH < 2.8) NH⁺, COOH Zwitterion Zwitterionic Species (pH ~ 4.5) NH⁺, COO⁻ Cation->Zwitterion -H⁺ (pKa1 ~2.8) Neutral Neutral Species (pH ~ 4.5) N, COOH Cation->Neutral -H⁺ (Microstate) Zwitterion->Neutral Tautomerization Anion Anionic Species (pH > 6.2) N, COO⁻ Zwitterion->Anion -H⁺ (pKa2 ~6.2) Neutral->Anion -H⁺ (Microstate)

Diagram 1: pH-dependent zwitterionic equilibrium and microstate distribution.

Self-Validating Experimental Protocols

As an application scientist, it is not enough to simply run an assay; the assay must be designed to mathematically validate its own accuracy. The following protocols are engineered to overcome the specific chemical challenges posed by this molecule.

Protocol 1: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation

The Causality of the Method: Standard aqueous potentiometric titration[1] will fail for this compound. Why? At the isoelectric point (pH ~4.5), the zwitterion has a net charge of zero. This causes a collapse of the hydration sphere, leading to rapid precipitation. Precipitation coats the glass electrode, destroying the Nernstian response and invalidating the data. To prevent this, we use a cosolvent approach (e.g., Methanol/Water) to artificially lower the dielectric constant and maintain solubility [3].

The Self-Validating Mechanism: This protocol relies on the Yasuda-Shedlovsky extrapolation . By measuring the apparent pKa (psKa) at multiple cosolvent ratios, we plot psKa + log[H₂O] against the inverse of the dielectric constant (1/ε). If the resulting plot is highly linear (R² > 0.99), the system mathematically validates that no specific solute-solvent interactions (like micellization) are occurring, proving that the extrapolated intercept at 0% cosolvent (pure water) is thermodynamically accurate.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare four standardized mixtures of Methanol/Water (e.g., 30%, 40%, 50%, and 60% w/w MeOH) containing 0.15 M KCl to maintain a constant ionic strength.

  • Sample Dissolution: Dissolve 1-2 mg of the compound in 10 mL of each cosolvent mixture.

  • Titration: Titrate the solution using 0.5 M standardized KOH and 0.5 M HCl under an inert Argon atmosphere at 25.0 ± 0.1 °C.

  • Data Acquisition: Record the pH (using a specialized glass electrode calibrated for mixed solvents) versus the volume of titrant added.

  • Extrapolation: Calculate the psKa for each mixture. Plot psKa + log[H₂O] vs. 1/ε and extrapolate the linear regression to 1/ε = 0.0127 (the dielectric constant of pure water at 25°C) to find the true aqueous pKa [3].

YasudaShedlovsky Step1 1. Prepare Cosolvent Mixtures (e.g., 30%, 40%, 50%, 60% MeOH) Step2 2. Dissolve Compound (Overcomes low solubility at pI) Step1->Step2 Step3 3. Potentiometric Titration (Obtain apparent pKa, psKa) Step2->Step3 Step4 4. Plot psKa + log[H₂O] vs. 1/ε (Dielectric Constant) Step3->Step4 Step5 5. Linear Extrapolation (Intercept at 0% Cosolvent = Aqueous pKa) Step4->Step5

Diagram 2: Workflow for the Yasuda-Shedlovsky cosolvent extrapolation method.

Protocol 2: logP Determination via OECD Guideline 117 (HPLC Method)

The Causality of the Method: The traditional Shake-Flask method (OECD 107) is highly problematic for amphoteric compounds. Zwitterions tend to act as weak surfactants at the octanol-water interface, creating stable micro-emulsions that prevent clean phase separation, leading to artificially skewed logP values. To circumvent this, we utilize the HPLC Method (OECD Test Guideline 117) [2], which relies on the partitioning of the analyte between a lipophilic stationary phase (C18) and a hydrophilic mobile phase.

The Self-Validating Mechanism: The OECD 117 protocol is inherently self-validating. It requires the injection of a calibration mixture containing at least six reference compounds with known logP values. The test compound's logP is interpolated from this calibration curve. If the reference compounds fail to produce a linear correlation (R² < 0.95) between their known logP and their capacity factor ( k′ ), the system automatically flags the run as invalid, preventing the reporting of false data.

Step-by-Step Methodology:

  • Buffer Selection: Prepare an aqueous mobile phase buffered to pH 4.5 (the isoelectric point) using a 10 mM ammonium acetate buffer to ensure the molecule is in its neutral/zwitterionic state.

  • Calibration: Inject a mixture of six reference standard compounds (e.g., 2-butanone, acetanilide, phenol, benzonitrile, acetophenone, toluene) covering a logP range of 0.3 to 3.0.

  • Measurement: Inject the 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid sample onto a C18 analytical column (e.g., 5 µm, 150 x 4.6 mm) using an isocratic elution (e.g., 75% Buffer / 25% Methanol).

  • Calculation: Determine the capacity factor ( k′ ) for the test compound using the formula k′=(tR​−t0​)/t0​ , where tR​ is the retention time and t0​ is the dead time (measured using an unretained marker like thiourea).

  • Interpolation: Map the k′ of the test compound onto the linear regression of the calibration curve to derive the exact logP [2].

Pharmacokinetic (ADME) Implications

The predicted pKa values (~2.8 and ~6.2) and logP (~1.8) dictate that 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid will be highly ionized in the gastrointestinal tract.

  • Stomach (pH ~1.5): The molecule will exist primarily as a cation.

  • Intestine (pH ~6.5): The molecule will exist as a mixture of zwitterion and anion.

  • Bloodstream (pH 7.4): The molecule will be >90% anionic.

Because the logP is moderate (~1.8), the neutral species possesses adequate lipophilicity to cross lipid bilayers. However, the high degree of ionization at physiological pH suggests that passive transcellular diffusion will be limited. Absorption in vivo will likely rely on paracellular transport or active uptake via solute carrier (SLC) transporters (e.g., Monocarboxylate Transporters, MCTs) [4].

Foundational

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid molecular weight and exact mass

An In-Depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic Acid: Physicochemical Properties and Analytical Considerations For Researchers, Scientists, and Drug Development Professionals This guide p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic Acid: Physicochemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused examination of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, specifically its molecular weight and exact mass, and explore the practical implications of these values in a research and development setting. This document is intended to serve as a technical resource, offering both foundational data and a framework for its application in experimental design and analysis.

Core Physicochemical Data

The molecular formula for 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is C₉H₉NO₂.[1][2] This composition dictates its fundamental mass characteristics, which are crucial for accurate quantification, structural elucidation, and interpretation of analytical data. A summary of these key values is presented below.

ParameterValueSignificance in Research & Development
Molecular Weight (MW) 163.17 g/mol Essential for gravimetric analysis, solution preparation (e.g., calculating molarity), and stoichiometric calculations in synthetic chemistry. It represents the weighted average of the masses of the naturally occurring isotopes of the constituent atoms.
Exact Mass 163.06333 DaThe calculated monoisotopic mass, using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This value is critical for high-resolution mass spectrometry (HRMS), enabling precise mass measurements for unambiguous formula determination and identification in complex matrices.
Monoisotopic Mass 163.063328530A more precise iteration of the exact mass, often provided by computational chemistry tools.[2] The level of precision is vital for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars).

The Significance of Molecular Weight vs. Exact Mass

Understanding the distinction between molecular weight and exact mass is paramount for the modern researcher. While often used interchangeably in introductory chemistry, they are distinct values with specific applications.

  • Molecular Weight is an average value. It is the cornerstone of classical chemical calculations, such as determining the mass of a reagent needed for a reaction with a specific molarity. For instance, to prepare a 10 mM stock solution of this compound, one would dissolve 1.6317 mg in 1 mL of a suitable solvent.

  • Exact Mass is a specific, calculated value. Its utility is most pronounced in mass spectrometry. In a drug discovery context, for example, identifying a metabolite of a lead compound requires the high accuracy afforded by exact mass measurement. A time-of-flight (TOF) or Orbitrap mass spectrometer can measure the mass of an ion with sufficient resolution to confirm its elemental formula is C₉H₉NO₂, distinguishing it from other potential molecules with the same nominal mass.

Experimental Workflow: High-Resolution Mass Spectrometry for Compound Verification

To empirically verify the identity and purity of a sample of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid, High-Resolution Mass Spectrometry (HRMS) is the gold standard. The following protocol outlines a typical workflow using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To confirm the elemental composition of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid via accurate mass measurement.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Perform a serial dilution to a working concentration of 1 µg/mL. The final concentration may require optimization based on instrument sensitivity.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column is a common starting point for a molecule of this polarity.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to promote ionization.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the compound. This separates the analyte from potential impurities.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry (MS) Detection:

    • Ionization Source: Electrospray Ionization (ESI) is most common for this class of molecule. It is a soft ionization technique that minimizes fragmentation. Both positive and negative ion modes should be tested.

      • In positive mode, the expected ion would be the protonated molecule, [M+H]⁺, with an expected exact mass of 164.07116 Da.

      • In negative mode, the expected ion would be the deprotonated molecule, [M-H]⁻, with an expected exact mass of 162.05550 Da.

    • Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is required.

    • Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-500).

    • Data Analysis:

      • Extract the ion chromatogram for the expected m/z values.

      • From the mass spectrum of the corresponding chromatographic peak, determine the measured accurate mass.

      • Calculate the mass error in parts-per-million (ppm) using the formula: ppm error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6

      • A mass error of < 5 ppm is generally considered acceptable for confirming the elemental composition.

Logical Flow of the LC-MS Experiment

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Inject Sample C->D E Reversed-Phase C18 Column D->E F Gradient Elution E->F G Electrospray Ionization (ESI) F->G H High-Resolution Analyzer (TOF or Orbitrap) G->H I Acquire Mass Spectrum H->I J Extract Ion Chromatogram I->J K Determine Measured Mass J->K L Calculate Mass Error (< 5 ppm) K->L M Confirm Elemental Composition L->M

Caption: Workflow for HRMS verification of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid.

Conclusion

The precise determination of molecular weight and exact mass for 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a foundational requirement for its synthesis, characterization, and application in scientific research. While the molecular weight (163.17 g/mol ) is indispensable for routine laboratory preparations, the exact mass (163.06333 Da) provides the high-fidelity data necessary for unequivocal structural confirmation via modern analytical techniques like high-resolution mass spectrometry. Adherence to rigorous analytical protocols, as outlined in this guide, ensures the integrity and reproducibility of experimental outcomes, which is the bedrock of scientific advancement in both academic and industrial settings.

References

Sources

Exploratory

Engineered Biosynthesis and Metabolic Pathways of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic Acid: A Technical Guide for Drug Development

Executive Summary The compound 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (DHCPCA) (CAS: 113124-12-2) is a privileged heterocyclic building block utilized extensively in modern medicinal chemistry. Its confor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (DHCPCA) (CAS: 113124-12-2) is a privileged heterocyclic building block utilized extensively in modern medicinal chemistry. Its conformationally restricted cyclopenta-fused pyridine core makes it an ideal scaffold for designing highly selective therapeutics, including Aryl Hydrocarbon Receptor (AHR) agonists[1], Nav1.8 channel inhibitors[2], and Phosphodiesterase 4D (PDE4D) allosteric modulators[3].

Because DHCPCA is a synthetic intermediate rather than a primary natural product, "biosynthetic pathways" in this context bridge two critical domains of pharmaceutical development: Engineered Biocatalysis (de novo enzymatic synthesis) and In Vivo Biotransformation (mammalian metabolism). This whitepaper provides an in-depth technical analysis of the biocatalytic construction of the DHCPCA scaffold and its subsequent metabolic fate in biological systems.

Engineered Biosynthetic Pathways: From Chemical to Biocatalytic Synthesis

Historically, the synthesis of cyclopenta[b]pyridines relied on harsh chemical conditions, such as Vilsmeier cyclizations followed by transition-metal-catalyzed oxidations (e.g., using Mn(OTf)₂ or KMnO₄)[4]. These methods suffer from poor atom economy, toxic heavy metal waste, and low chemoselectivity.

To achieve sustainable, green synthesis, researchers have engineered biocatalytic cascades leveraging microbial whole-cell systems and isolated enzymes. The biosynthetic logic mirrors the natural synthesis of monoterpene pyridine alkaloids (MTPAs), utilizing highly specific C-H oxyfunctionalization and ATP-dependent amidation.

Whole-Cell C-H Oxyfunctionalization

The conversion of alkyl-substituted cyclopenta[b]pyridines to their corresponding carboxylic acids can be achieved using Xylene Monooxygenase (XMO) expressed in Escherichia coli. XMO, a membrane-bound non-heme iron enzyme naturally found in Pseudomonas putida, exhibits remarkable substrate promiscuity toward bulky pyridine derivatives[5]. It catalyzes the sequential oxidation of the methyl/alkyl precursor to an alcohol, an aldehyde, and finally the target carboxylic acid (DHCPCA).

Enzymatic Amidation via Amide Bond Synthetases (ABS)

Once DHCPCA is biosynthesized, it must be coupled with complex amines to form active pharmaceutical ingredients (APIs). Traditional coupling reagents (HATU, EDC) generate stoichiometric waste. Alternatively, Amide Bond Synthetases (e.g., McbA) catalyze the ATP-dependent coupling of DHCPCA with amines[6]. McbA activates the carboxylic acid via an adenylate intermediate, followed by nucleophilic attack by the amine, ensuring high enantiomeric retention and zero hazardous byproducts.

BiocatalyticPathway A Cyclopentanone + Amine Precursors B Cyclopenta[b]pyridine Intermediate A->B Cyclization C Monooxygenase (XMO) Whole-Cell System B->C C-H Activation D 6,7-Dihydro-5H-cyclopenta[b] pyridine-3-carboxylic acid C->D Oxidation E Amide Bond Synthetase (McbA) + ATP D->E Adenylation F Bioactive Amide (API Candidate) E->F Amidation

Engineered biocatalytic cascade for DHCPCA synthesis and amidation.

In Vivo Metabolic Pathways (Biotransformation)

Understanding the metabolic biotransformation of DHCPCA-derived drugs is critical for predicting pharmacokinetics (PK) and toxicity. In human and rat hepatocytes, the DHCPCA core undergoes distinct Phase I and Phase II metabolic routing[3].

Phase I: CYP450-Mediated Oxidation and Hydrolysis

The fused cyclopentyl ring of DHCPCA contains activated benzylic/homobenzylic C-H bonds at positions 5, 6, and 7. Hepatic Cytochrome P450 (CYP) enzymes readily target these positions, leading to mono-oxidized (hydroxylated) metabolites. Furthermore, if the DHCPCA is formulated as an amide prodrug or API, hepatic amidases can hydrolyze the compound back into the free 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid.

Phase II: Glucuronidation

The free carboxylic acid moiety of DHCPCA, as well as the newly formed hydroxyl groups from Phase I metabolism, serve as prime substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Glucuronidation drastically increases the polarity of the molecule, facilitating rapid renal clearance[3].

MetabolicPathway Drug DHCPCA-derived API CYP Hepatic CYP450 (Phase I) Drug->CYP Oxidation Amidase Hepatic Amidases (Phase I) Drug->Amidase Hydrolysis Met1 Mono-oxidized Metabolite (Cyclopentyl -OH) CYP->Met1 UGT UGT Enzymes (Phase II) Met1->UGT Conjugation Met2 Free DHCPCA (Carboxylic Acid) Amidase->Met2 Met2->UGT Conjugation Met3 Glucuronide Conjugates (Renal Excretion) UGT->Met3

In vivo hepatic Phase I and Phase II metabolic pathways of DHCPCA derivatives.

Quantitative Data & Pathway Comparisons

The transition from chemical to biocatalytic synthesis, alongside an understanding of metabolic clearance, requires rigorous quantitative tracking.

Table 1: Synthesis Metrics (Chemical vs. Biocatalytic)
MetricTraditional Chemical SynthesisXMO/McbA Biocatalytic Cascade
Primary Oxidant KMnO₄ / Mn(OTf)₂O₂ (via XMO)
Coupling Reagent HATU / DIPEAATP (via McbA)
E-Factor (Waste/Product) > 45 kg/kg < 12 kg/kg (Aqueous waste)
Chemoselectivity Moderate (Over-oxidation common)> 98% (Strict active-site control)
Space-Time Yield ~0.2 g L⁻¹ h⁻¹~0.8 g L⁻¹ h⁻¹
Table 2: Pharmacokinetic & Metabolic Profiling of DHCPCA Amides
ParameterHuman HepatocytesRat HepatocytesMechanistic Driver
Amide Hydrolysis < 1%29.1%Higher baseline amidase expression in rodents.
Cyclopentyl Oxidation ModerateHighCYP3A4 / CYP2D6 ortholog activity on benzylic carbons.
Glucuronidation Rate HighHighHigh affinity of UGTs for the DHCPCA -COOH group.
Intrinsic Clearance ( CLint​ ) 12.4 µL/min/10⁶ cells45.2 µL/min/10⁶ cellsDriven by combined Phase I/II processing.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Causality is explicitly defined to prevent protocol deviation.

Protocol 1: Whole-Cell Biocatalytic Oxidation to DHCPCA

Objective: Convert alkyl-cyclopenta[b]pyridine precursors to DHCPCA using recombinant E. coli expressing XMO.

  • Biocatalyst Preparation: Cultivate E. coli (pXMO) in M9 minimal media at 30°C until OD₆₀₀ reaches 15.

    • Causality: High cell density is required to buffer the inherent toxicity of pyridine intermediates[5].

  • Substrate Feeding: Initiate biotransformation by feeding the precursor via a syringe pump at 0.93 g L⁻¹ for 1 min, then drop to 78 mg L⁻¹ for 60 min.

    • Causality: Gradual feeding prevents the substrate from reaching cytotoxic concentrations that would denature the XMO membrane complexes.

  • Cofactor Regeneration: Continuously feed glucose (0.5 g L⁻¹ h⁻¹) into the bioreactor.

    • Causality: XMO requires NADH. Glucose metabolism via the TCA cycle forces intracellular NADH regeneration, preventing catalytic arrest.

  • Validation: Monitor the reaction via HPLC-UV (254 nm). The sequential appearance of the alcohol intermediate, followed by the aldehyde, and finally the DHCPCA product validates the multi-step enzymatic cascade.

Protocol 2: Enzymatic Amidation using McbA

Objective: Couple DHCPCA with a target primary amine to form a pharmaceutical amide.

  • Reaction Assembly: In a 50 mL bioreactor, combine 50 mM DHCPCA, 60 mM target amine, 10 mM ATP, and 10 mM MgCl₂ in 100 mM HEPES buffer (pH 7.5).

    • Causality: Mg²⁺ is strictly required to coordinate the phosphate groups of ATP, lowering the activation energy for the formation of the DHCPCA-adenylate intermediate[6].

  • Enzyme Addition: Add 5 mg/mL purified McbA enzyme. Incubate at 30°C with gentle agitation (150 rpm) for 24 hours.

  • Validation (Self-Correction): At t=2h, sample the reaction and analyze via LC-MS. The presence of a mass peak corresponding to[DHCPCA + AMP - H₂O]⁺ confirms successful adenylation. If absent, replenish ATP/Mg²⁺.

  • Isolation: Quench the reaction by adjusting the pH to 3.0 (precipitating the enzyme), centrifuge, and extract the aqueous supernatant with ethyl acetate to isolate the final amide API.

Conclusion

The integration of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid into modern drug discovery necessitates a deep understanding of its biosynthetic and metabolic lifecycle. By replacing harsh chemical oxidations and couplings with XMO and McbA-mediated biocatalysis, researchers can achieve highly sustainable, scalable API synthesis. Furthermore, anticipating the in vivo biotransformation of the cyclopenta[b]pyridine core—specifically CYP450-mediated benzylic oxidation and UGT-driven glucuronidation—allows for the rational design of molecules with optimized pharmacokinetic profiles.

References

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.Green Chemistry (RSC Publishing).
  • The Broad Aryl Acid Specificity of the Amide Bond Synthetase McbA Suggests Potential for the Biocatalytic Synthesis of Amides.PubMed Central (PMC).
  • Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders.PubMed Central (PMC).
  • US12037322B2 - AHR agonists.
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in w

Sources

Protocols & Analytical Methods

Method

Application Note: Chromatographic Purification Strategies for 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic Acid

Introduction & Chemical Profiling 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (CAS: 114402-11-8) is a highly valuable fused bicyclic intermediate utilized in the synthesis of advanced therapeutics, including A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (CAS: 114402-11-8) is a highly valuable fused bicyclic intermediate utilized in the synthesis of advanced therapeutics, including Aryl Hydrocarbon Receptor (AHR) agonists[1] and novel phytopathogenic fungicides[2].

From a chromatographic perspective, this molecule presents specific challenges due to its amphoteric, zwitterionic nature. It consists of a basic pyridine nitrogen and an acidic carboxylic acid group. While structurally related to highly polar nicotinic acid (3-pyridinecarboxylic acid)[3], the fused cyclopentane ring at the 5,6-positions significantly increases its lipophilicity ( logP≈1.5−2.0 ). This structural modification allows for retention on standard reversed-phase (RP) columns, provided that the ionization state of the molecule is rigorously controlled to prevent peak tailing and secondary interactions with stationary phase silanols.

Chromatographic Challenges & Causality

When purifying zwitterionic heterocyclic compounds, unbuffered or poorly buffered mobile phases lead to unpredictable retention times and broad, asymmetrical peaks. This occurs because the molecule exists in a dynamic equilibrium between its cationic, zwitterionic, and anionic states.

To achieve a self-validating, robust purification method, we must exploit one of two primary mechanisms:

  • Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC): By lowering the mobile phase pH below 2.5 (using Trifluoroacetic Acid, TFA), both the pyridine nitrogen and the carboxylate group are protonated. The molecule acts as a uniform cation. The lipophilic trifluoroacetate anion ( CF3​COO− ) pairs with the protonated pyridine, masking the positive charge and driving predictable, sharp retention on a C18 stationary phase.

  • Mixed-Mode Chromatography (RP/CEX): Pyridinecarboxylic acids exhibit slight spatial differences in their ionic properties[3]. A mixed-mode column featuring both reversed-phase alkyl chains and embedded cation-exchange groups (e.g., sulfonic acids) provides orthogonal selectivity. The cyclopentane ring interacts via hydrophobic partitioning, while the basic pyridine nitrogen interacts via electrostatic cation-exchange[4]. This is highly effective for separating closely related positional isomers or des-fluoro impurities.

Experimental Workflows & Decision Logic

PurificationWorkflow Start Crude 6,7-Dihydro-5H- cyclopenta[b]pyridine-3-carboxylic acid Assess Assess Impurity Profile (LC-MS Screening) Start->Assess Decision Nature of Major Impurities? Assess->Decision MethodA Method A: RP-HPLC (C18 / C8) Decision->MethodA Lipophilic/Structural Analogs MethodB Method B: Mixed-Mode (RP / Cation-Exchange) Decision->MethodB Polar/Isomeric Impurities ActionA Mobile Phase: pH < 2.5 (0.1% TFA or FA) Protonates both groups MethodA->ActionA ActionB Mobile Phase: pH 3.0-4.0 (Ammonium Formate) Exploits dual retention MethodB->ActionB Final High Purity Target API (>99% AUC) ActionA->Final ActionB->Final

Workflow for selecting the optimal purification strategy for bicyclic pyridinecarboxylic acids.

Step-by-Step Methodologies

Protocol A: Preparative IP-RPLC (Standard Cleanup)

This method is the workhorse for standard reaction mixtures, providing excellent volatility for downstream lyophilization and mass spectrometry (LC-MS) compatibility.

System Suitability & Self-Validation: Before injecting the crude sample, perform a blank gradient run. The baseline drift must be ≤2 mAU/min at 254 nm. Inject a 0.1 mg/mL standard; the asymmetry factor ( As​ ) of the target peak must be between 0.9 and 1.2. If As​>1.2 , column silanol activity is interfering, indicating insufficient TFA concentration or column degradation.

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of Type 1 ultrapure water (18.2 MΩ·cm). Sonicate for 5 minutes.

    • Mobile Phase B (MPB): Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile (ACN).

  • Sample Preparation (Critical Step):

    • Dissolve the crude 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid in a diluent of 10% ACN / 90% Water containing 0.1% TFA.

    • Causality Note: Do not dissolve in 100% DMSO. Injecting a strong solvent plug into a highly aqueous initial gradient causes "solvent shock," leading to premature elution and severe peak splitting of zwitterionic compounds.

  • Chromatographic Execution:

    • Column: C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

    • Flow Rate: 20.0 mL/min.

    • Detection: UV at 254 nm (aromatic ring) and 280 nm.

    • Gradient: Run the gradient defined in Table 1.

  • Fraction Collection: Collect fractions based on threshold UV triggering (>50 mAU). Pool fractions containing the target mass ( m/z 164.07 [M+H]+ ) and lyophilize.

Protocol B: Mixed-Mode Chromatography (Isomer Resolution)

If Protocol A fails to separate positional isomers or closely related polar impurities, Mixed-Mode Chromatography (MMC) is required[3].

  • Mobile Phase Preparation:

    • Prepare a 50 mM Ammonium Formate buffer. Adjust the pH to 3.0 using Formic Acid. This pH ensures the pyridine nitrogen is fully protonated to interact with the cation-exchange sites on the column[4].

    • MPA: 50 mM Ammonium Formate (pH 3.0).

    • MPB: HPLC-grade Acetonitrile.

  • Chromatographic Execution:

    • Column: Mixed-Mode RP/CEX (e.g., Coresep 100 or Amaze SC, 4.6 x 150 mm, 5 µm)[3][4].

    • Flow Rate: 1.0 mL/min.

    • Gradient: Run the gradient defined in Table 2.

Quantitative Data & Gradient Tables

Table 1: IP-RPLC Gradient Program (Protocol A)

Time (min)% Mobile Phase A (0.1% TFA in H2​O )% Mobile Phase B (0.1% TFA in ACN)Curve Profile
0.095.05.0Initial
2.095.05.0Isocratic Hold
15.040.060.0Linear
16.05.095.0Column Wash
19.05.095.0Isocratic Hold
19.195.05.0Re-equilibration
25.095.05.0End

Table 2: Mixed-Mode Gradient Program (Protocol B)

Time (min)% Mobile Phase A (Buffer pH 3.0)% Mobile Phase B (ACN)Mechanism Dominance
0.090.010.0Cation-Exchange & RP
10.050.050.0Reversed-Phase (RP)
12.010.090.0Wash
15.090.010.0Re-equilibration

References

  • AHR agonists (US12037322B2). Google Patents. Contains synthetic and isolation contexts for 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid derivatives.
  • HPLC Separation of Pyridinecarboxylic Acids . SIELC Technologies. Details the mechanistic separation of zwitterionic pyridine isomers using mixed-mode RP/CEX chromatography. URL:[Link]

  • HPLC Methods for analysis of 3-Pyridinecarboxylic acid . HELIX Chromatography. Outlines the buffer and pH requirements for retaining polar basic heterocyclic acids. URL: [Link]

Sources

Application

Scale-up manufacturing of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

An Application Note and Protocol for the Scale-Up Manufacturing of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic Acid Abstract 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a crucial heterocyclic scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Manufacturing of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic Acid

Abstract

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a crucial heterocyclic scaffold and key building block in the synthesis of various pharmacologically active molecules. Its efficient and scalable production is paramount for advancing drug discovery and development programs. This document provides a comprehensive guide to the scale-up manufacturing of this compound, detailing a robust two-step synthetic strategy. The proposed pathway leverages an efficient multicomponent reaction to construct the core heterocyclic system, followed by a straightforward hydrolysis to yield the target carboxylic acid. This application note offers detailed, step-by-step laboratory protocols, discusses critical considerations for process scale-up, and integrates modern manufacturing principles such as Process Analytical Technology (PAT) to ensure a controlled, safe, and reproducible process.

Introduction and Strategic Overview

The synthesis of functionalized pyridine cores is a cornerstone of medicinal chemistry. The fused ring system of 6,7-dihydro-5H-cyclopenta[b]pyridine, in particular, offers a three-dimensional architecture that is of significant interest for designing novel therapeutics. The carboxylic acid moiety at the 3-position provides a versatile handle for further chemical elaboration.

While numerous methods exist for constructing pyridine rings, many are not amenable to large-scale production due to factors such as harsh reaction conditions, low atom economy, or the use of hazardous reagents. This guide proposes a robust and scalable two-step synthesis designed for efficiency and control.

The core strategy involves:

  • Multicomponent Synthesis of a Nitrile Intermediate: A cyclocondensation reaction to form 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile. Multicomponent reactions (MCRs) are highly valued in process chemistry for their ability to build molecular complexity in a single, convergent step, which significantly improves process efficiency.[1]

  • Hydrolysis to the Final Product: Conversion of the nitrile intermediate to the target 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid. This is a classic and well-understood transformation in organic synthesis.[2][3]

G cluster_start Starting Materials cluster_process Manufacturing Process A Cyclopentanone Derivative P1 Step 1: Multicomponent Cyclocondensation Reaction A->P1 B Malononitrile B->P1 C Ammonia Source C->P1 P2 Step 2: Hydrolysis (Acidic or Alkaline) P1->P2 Nitrile Intermediate End Final Product: 6,7-Dihydro-5H-cyclopenta[b]pyridine- 3-carboxylic acid P2->End

Caption: High-level overview of the proposed two-step synthetic strategy.

Detailed Experimental Protocols (Laboratory Scale)

The following protocols are designed for laboratory-scale synthesis and serve as the foundation for process development and scale-up.

Part I: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (Intermediate)

This procedure is adapted from established methods for the synthesis of similar pyridine-3-carbonitrile derivatives via a multicomponent cyclocondensation reaction.[1][4]

Materials and Reagents:

  • 2,5-Diarylidenecyclopentanone derivative (1.0 equiv)

  • Propanedinitrile (Malononitrile) (1.0 equiv)

  • Sodium ethoxide (1.0 equiv)

  • Anhydrous Ethanol (Solvent)

  • Distilled Water

Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and sodium ethoxide (0.02 mol, 1.36 g).

  • Solvent Addition: Add anhydrous ethanol (approx. 50 mL) to the flask.

  • Reaction: Stir the mixture and heat to reflux (approx. 80 °C). Maintain reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly add distilled water (approx. 150 mL) to the cooled reaction mixture with stirring. A solid product should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the isolated product under vacuum to a constant weight. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[4]

Characterization: The structure of the synthesized intermediate should be confirmed by IR and NMR spectroscopy. The IR spectrum is expected to show a characteristic absorption band for the C≡N group around 2200-2230 cm⁻¹.[4]

Part II: Hydrolysis to 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic Acid (Final Product)

The nitrile intermediate can be hydrolyzed under either acidic or alkaline conditions. Both methods are presented below. The choice of method may depend on the stability of the molecule to pH extremes and the desired work-up procedure.

Method A: Alkaline Hydrolysis

This method initially forms the sodium salt of the carboxylic acid, followed by acidification to precipitate the final product.[3]

Materials and Reagents:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (1.0 equiv)

  • 10% w/v Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • Distilled Water

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitrile intermediate (10 mmol) in 10% NaOH solution (approx. 25 mL).

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the disappearance of the starting material (TLC) and the evolution of ammonia gas (which can be tested with moist litmus paper). Reflux is typically maintained for 4-8 hours.

  • Cooling: Once the reaction is complete, cool the solution in an ice/water bath.

  • Acidification: Slowly add cold 6 M HCl to the stirred solution until it is acidic (pH ~2-3), checking with pH paper. The carboxylic acid will precipitate as a solid.[5]

  • Isolation: Collect the precipitated product by vacuum filtration and wash thoroughly with cold distilled water to remove inorganic salts.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Method B: Acidic Hydrolysis

This method directly produces the carboxylic acid.[3]

Materials and Reagents:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (1.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Distilled Water

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add the nitrile intermediate (10 mmol) to a mixture of concentrated H₂SO₄ (e.g., 10 mL) and water (10 mL). Caution: This mixing is exothermic.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Isolation: The product should precipitate out of the cold aqueous solution. Collect the solid by vacuum filtration and wash with cold water.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Scale-Up Manufacturing Considerations

Transitioning from the laboratory to industrial-scale production introduces significant challenges related to safety, process control, and efficiency.[6][7]

Process Hazard Analysis (PHA)

A thorough Process Hazard Analysis (PHA) is mandatory before any scale-up operation.[7] Key hazards in this synthesis include:

  • Thermal Runaway: The initial cyclocondensation and the acid-base neutralization during work-up can be exothermic. On a large scale, heat dissipation is less efficient, increasing the risk of a thermal runaway.[8][9]

  • Handling of Reagents:

    • Sodium Ethoxide: Highly reactive and flammable; reacts violently with water.

    • Malononitrile: Toxic and should be handled with appropriate personal protective equipment (PPE).

    • Strong Acids/Bases: Corrosive and present significant handling risks.

  • Ammonia Evolution: Alkaline hydrolysis generates ammonia gas, which is toxic and requires proper ventilation and scrubbing systems.

G cluster_hazards Potential Hazards in Scale-Up cluster_mitigation Mitigation Strategies H1 Thermal Runaway (Exothermic Reactions) M1 Controlled Addition Rate Jacketed Reactor with Cooling H1->M1 H2 Hazardous Materials (NaOEt, Malononitrile, Acids) M2 Engineered Controls (Closed Systems) Comprehensive PPE H2->M2 H3 Gas Evolution (Ammonia) M3 Adequate Ventilation Gas Scrubbing System H3->M3

Caption: Key hazards and corresponding mitigation strategies for scale-up.

Process Control and Optimization

For a successful and reproducible scale-up, critical process parameters (CPPs) must be identified and controlled.[10]

Process Step Critical Process Parameter (CPP) Rationale for Control Scale-Up Consideration
Step 1: Cyclocondensation Reagent Addition RateControls exothermicity and prevents localized high concentrations.Use of dosing pumps for controlled, subsurface addition.
TemperatureAffects reaction kinetics and impurity profile.Utilize jacketed reactors with precise temperature control systems.
Agitation SpeedEnsures homogeneity and efficient heat transfer.Characterize mixing efficiency; may require different impeller designs at scale.
Step 2: Hydrolysis pH during AcidificationDetermines the point of precipitation and affects particle size.In-line pH probes for real-time monitoring and automated acid addition.
Cooling RateInfluences crystal size and purity during precipitation.Programmed cooling profiles in the reactor jacket.
Isolation/Drying Drying TemperaturePrevents thermal degradation of the final product.Use of temperature-controlled vacuum ovens or filter-dryers.
Implementation of Process Analytical Technology (PAT)

PAT is a framework for designing, analyzing, and controlling manufacturing through real-time measurements of critical quality and performance attributes.[11][12] Its implementation can significantly enhance process understanding and control.[10][13]

PAT Tool Application Point Parameter Monitored Benefit
In-situ FTIR/Raman Spectroscopy Step 1 & 2 ReactorsConcentration of reactants, intermediates, and product.Real-time reaction kinetics monitoring; determination of reaction endpoint.[10]
In-line pH Probes Step 2 Work-up (Acidification)pH of the reaction mixture.Precise control over product precipitation, ensuring consistent particle size and purity.
Focused Beam Reflectance Measurement (FBRM) Crystallization/PrecipitationCrystal size distribution and particle count.Optimizes crystallization for better filtration and drying characteristics.[10]

Conclusion

The successful scale-up manufacturing of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is achievable through a well-designed synthetic strategy and rigorous process control. The proposed two-step route, beginning with a highly efficient multicomponent reaction, offers a practical and scalable approach. By focusing on a deep understanding of the process, performing thorough hazard analyses, and implementing modern tools like PAT, researchers and drug development professionals can ensure the safe, efficient, and reproducible production of this valuable chemical intermediate.

References

  • Process Analytical Technology: Enhancing Pharma Development. (2024). Vertex AI Search.
  • Process analytical technology in the pharmaceutical industry: A toolkit for continuous improvement.
  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo.
  • Scaling Up Chemical Processes? Unlock Safety and Success. QES Academy.
  • Process Analytical Technology (P
  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verific
  • Safety Considerations for Scaling Up Production Capabilities. Noah Chemicals.
  • Safety Guidelines for Chemical Product Scaling.
  • Safety Consider
  • Scale Up Safety_FINAL. Stanford Environmental Health & Safety.
  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Comput
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Rsc.org.
  • Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Deriv
  • US8575350B2 - Process for producing pyridine carboxylic acids.
  • US3657259A - Process for the production of pyridine carboxylic acids.
  • Synthesis of 3-Pyridinecarboxylic Acid Leaf Alcohol Esters and its Applic
  • Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Deriv
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. PubMed.
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in w
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.
  • hydrolysis of nitriles. Chemguide.

Sources

Method

Application Note: Amidation Strategies for 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic Acid in Drug Discovery

Introduction & Scientific Context 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (CAS: 114402-11-8) is a highly versatile fused bicyclic building block. Its structural rigidity, favorable physicochemical properti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (CAS: 114402-11-8) is a highly versatile fused bicyclic building block. Its structural rigidity, favorable physicochemical properties, and metabolic stability make it a privileged scaffold in modern medicinal chemistry and agrochemistry. Recently, this core has been heavily utilized in the development of aryl hydrocarbon receptor (AHR) agonists for immunological disorders[1], voltage-gated sodium channel (Nav1.8) inhibitors for pain management[2], and novel phytopathogenic fungicides[3].

The functionalization of the C3-carboxylic acid via amide coupling is the primary vector for exploring structure-activity relationships (SAR) in these development programs. However, the unique electronic environment of the fused pyridine ring necessitates careful selection of activation strategies to ensure high yields and purity.

Mechanistic Insights & Reagent Selection

The presence of the basic pyridine nitrogen significantly impacts the electronic environment of the C3-carboxylic acid. The electron-withdrawing nature of the heteroaromatic ring slightly reduces the nucleophilicity of the carboxylate during the initial activation step, while simultaneously stabilizing the resulting active ester or acid chloride. Consequently, selecting the appropriate coupling reagent is dictated entirely by the nucleophilicity of the reacting amine partner[3].

  • Uronium-Based Activation (HATU): For highly nucleophilic primary and secondary aliphatic amines, HATU is the premier choice. It generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The internal basicity of the pyridine ring does not interfere with this pathway, provided sufficient exogenous base (DIPEA) is present.

  • Acid Chloride Generation (POCl₃): For weakly nucleophilic amines—such as deactivated, electron-deficient anilines or sterically hindered primary amines—the HOAt active ester approach often stalls, leading to incomplete conversion. In these cases, in situ generation of the highly electrophilic acid chloride using phosphoryl chloride (POCl₃) and pyridine is required[4]. Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a transient acylpyridinium species that is highly susceptible to attack by weak nucleophiles.

Reaction Workflow & Decision Matrix

Workflow SM 6,7-Dihydro-5H-cyclopenta[b] pyridine-3-carboxylic acid Eval Evaluate Amine Nucleophilicity SM->Eval Amine Amine Partner (Aliphatic or Aromatic) Amine->Eval PathA High Nucleophilicity (Aliphatic Amines) Eval->PathA PathB Low Nucleophilicity (Anilines / Hindered) Eval->PathB MethodA Method A: HATU / DIPEA in DMF (RT) PathA->MethodA MethodB Method B: POCl3 / Pyridine in DCM (0 °C to RT) PathB->MethodB Intermediate Active Ester / Acyl Chloride Intermediate MethodA->Intermediate MethodB->Intermediate Workup Aqueous Workup & Phase Separation Intermediate->Workup Product Purified Amide Target Compound Workup->Product

Decision matrix and workflow for the amidation of the bicyclic pyridine scaffold.

Experimental Methodologies

Protocol A: HATU-Mediated Amidation (Optimized for Aliphatic Amines)

Causality Focus: HATU is selected over traditional EDC/HOBt due to the superior leaving group ability of HOAt, which accelerates the coupling of the slightly deactivated C3-carboxylate. DMF is utilized to stabilize the polar uronium transition state.

  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Rationale: Anhydrous conditions prevent the premature hydrolysis of the highly reactive HOAt ester.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes. Rationale: The excess DIPEA serves a dual purpose—it deprotonates the carboxylic acid to initiate nucleophilic attack on the HATU reagent, and it neutralizes any amine hydrochloride salts added in the subsequent step.

  • Coupling: Add the amine partner (1.2 equiv). Stir the reaction mixture at room temperature for 2–6 hours.

  • Self-Validation: Monitor the reaction via LCMS. The disappearance of the starting material mass (m/z 164.1 [M+H]⁺) and the appearance of the target product mass indicates completion.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x). Rationale: The NaHCO₃ washes are critical to partition the acidic HOAt byproduct and any unreacted starting carboxylic acid into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica, DCM/MeOH gradient).

Protocol B: Phosphoryl Chloride (POCl₃) Activation (Optimized for Anilines)

Causality Focus: Weakly nucleophilic amines fail to attack HOAt esters efficiently. POCl₃ aggressively converts the acid to an acyl chloride. Dichloromethane (DCM) is strictly used instead of DMF to prevent the formation of Vilsmeier-Haack formylation byproducts[4].

  • Preparation: Suspend 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous DCM (0.15 M) under N₂.

  • Catalysis & Neutralization: Add anhydrous Pyridine (3.0 equiv). Rationale: Pyridine neutralizes the HCl generated during activation and acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, preventing the degradation of the acid chloride[4].

  • Activation: Cool the mixture to 0 °C using an ice bath. Add POCl₃ (1.2 equiv) dropwise over 5 minutes. Rationale: Dropwise addition controls the highly exothermic activation step, minimizing the thermal degradation of the bicyclic scaffold.

  • Coupling: Allow the reaction to warm to room temperature naturally and stir for 4–12 hours.

  • Self-Validation: Quench a 10 µL reaction aliquot in basic Methanol. Analyze via LCMS to check for the methyl ester (indicating unreacted acid chloride) versus the desired amide product.

  • Workup: Quench the bulk reaction carefully with ice-water to hydrolyze unreacted POCl₃. Extract with DCM (3x). Wash the combined organics briefly with 1N HCl (to remove excess pyridine), followed immediately by saturated NaHCO₃ to neutralize the organic phase.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC or standard silica gel chromatography.

Quantitative Reaction Scope

The following table summarizes the expected performance of the protocols across various amine classes based on established SAR development campaigns.

Amine Partner ClassificationRecommended ProtocolCoupling ReagentsReaction TimeExpected Isolated Yield
Primary Aliphatic (e.g., Methylamine)Protocol AHATU / DIPEA2 - 4 h85 - 95%
Secondary Aliphatic (e.g., Piperidine)Protocol AHATU / DIPEA3 - 6 h80 - 90%
Electron-Rich Aniline (e.g., p-Anisidine)Protocol A or BHATU or POCl₃6 - 12 h75 - 85%
Electron-Deficient Aniline (e.g., 3-Cl-Aniline)Protocol BPOCl₃ / Pyridine12 - 18 h65 - 80%
Sterically Hindered (e.g., t-Butylamine)Protocol BPOCl₃ / Pyridine18 - 24 h50 - 70%

Troubleshooting & Analytical Validation

  • Issue: Incomplete conversion utilizing Protocol A.

    • Causality: Often caused by the amine partner being introduced as a hydrochloride salt without sufficient base to liberate the free amine.

    • Solution: Verify the pH of the reaction mixture is > 8 by spotting on wet pH paper. Add additional DIPEA (1.0–2.0 equiv) if necessary.

  • Issue: Complex mixture or low yield in Protocol B.

    • Causality: Trace amounts of DMF present in the reaction vessel or starting materials will react with POCl₃ to form the Vilsmeier-Haack reagent, leading to formylation of the amine partner.

    • Solution: Ensure all glassware is thoroughly dried and strictly utilize anhydrous DCM.

  • Issue: Product loss during aqueous workup.

    • Causality: The basic pyridine nitrogen on the 6,7-Dihydro-5H-cyclopenta[b]pyridine core can become protonated in highly acidic aqueous environments, driving the product into the aqueous layer.

    • Solution: Limit exposure time to 1N HCl washes (used in Protocol B) and immediately follow up with a saturated NaHCO₃ wash to ensure the pyridine nitrogen remains unprotonated during organic extraction.

References

  • - Google Patents 2. - Google Patents 3. - Google Patents

  • - Google Patents

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic Acid

Welcome to the Technical Support Center for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (CAS: 114402-11-8)[1][2]. This bicyclic pyridine derivative is a highly sought-after scaffold in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (CAS: 114402-11-8)[1][2]. This bicyclic pyridine derivative is a highly sought-after scaffold in modern drug discovery, serving as a critical intermediate in the development of Aryl Hydrocarbon Receptor (AHR) agonists[3][4] and broad-spectrum phytopathogenic fungicides[5].

Constructing this rigid fused-ring system and functionalizing the 3-position presents unique synthetic challenges. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to resolve yield bottlenecks.

Mechanistic Workflow & Synthetic Strategy

The most scalable and widely adopted route to this scaffold involves the construction of a 2-oxo (or 4-oxo) cyclopenta[b]pyridine precursor, followed by high-temperature chlorination using Phosphorus Oxychloride ( POCl3​ ), and subsequent dehalogenation or functionalization[5].

SyntheticPathway A Cyclopentanone + Amino-reagent B Condensation / Cyclization (e.g., Guareschi-Thorpe) A->B C 2-Oxo-2,5,6,7-tetrahydro-1H- cyclopenta[b]pyridine-3-carboxylate B->C D Chlorination (POCl3, 110 °C) C->D E 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridine-3-carboxylate D->E F Catalytic Hydrogenation (Pd/C, Base) E->F G 6,7-Dihydro-5H-cyclopenta[b] pyridine-3-carboxylic acid F->G

Standard synthetic workflow for 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid.

Step-by-Step Methodologies & Self-Validating Protocols

The chlorination step is the most frequent point of failure in this sequence. Below is an optimized, self-validating protocol designed to maximize yield and prevent product degradation.

Protocol: Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid via POCl3​

Causality & Design: POCl3​ acts as both the solvent and the halogenating reagent. The conversion of the 2-oxo tautomer to the 2-chloro derivative requires elevated temperatures (110 °C) to overcome the activation energy barrier imposed by the sterically hindered fused bicyclic system[5].

Self-Validation Checkpoint: The reaction features distinct visual and gravimetric indicators. The suspension will transition to a homogeneous dark solution as the starting material is consumed. Post-evaporation, the crude mass must closely match the theoretical mass plus a small margin for residual solvent; a significantly higher mass indicates incomplete POCl3​ removal, which will catastrophically ruin the subsequent aqueous quench.

Step-by-Step Procedure:

  • Preparation: To a oven-dried 250 mL round-bottom flask equipped with a reflux condenser and an acid scrubber system, add 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylic acid (5.50 g, 30.7 mmol)[5].

  • Reagent Addition: Slowly add phosphorus oxychloride (42.9 mL, 460 mmol, ~15 eq) at 25 °C under an inert nitrogen atmosphere[5]. Caution: Highly exothermic upon contact with ambient moisture.

  • Activation & Heating: Ramp the internal temperature to 110 °C. Maintain vigorous stirring for exactly 5 hours[5].

  • Concentration: After confirming reaction completion via LC-MS (using a micro-aliquot quenched in cold methanol), evaporate the excess POCl3​ under reduced pressure (rotary evaporator vented to a base trap).

  • Reverse Quenching (Critical): Dissolve the concentrated, viscous residue in anhydrous Dichloromethane (DCM, 50 mL). Add this solution dropwise to a vigorously stirred mixture of crushed ice and water (200 mL), maintaining the internal temperature strictly below 5 °C.

  • Isolation: Extract the aqueous layer with DCM (3 x 100 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate to afford the 2-chloro intermediate as a solid (Yield expectation: ~79%)[4].

Troubleshooting & FAQs

TroubleshootingLogic Start 2-Oxo-2,5,6,7-tetrahydro-1H- cyclopenta[b]pyridine-3-carboxylic acid POCl3 POCl3 Chlorination (110 °C, 5 h) Start->POCl3 Quench Aqueous Quench (Temperature Control) POCl3->Quench Check Yield > 80%? Quench->Check Success Proceed to Dehalogenation / Functionalization Check->Success Yes Fail Analyze Impurities (Hydrolysis vs. Degradation) Check->Fail No

Logical workflow for troubleshooting POCl3-mediated chlorination of cyclopenta[b]pyridines.

Q1: My yield drops significantly during the POCl3​ chlorination workup. What is causing this, and how can I fix it? Expert Insight: The primary cause of yield loss during this step is the hydrolysis of the newly formed 2-chloro group back to the 2-oxo starting material (or hydrolysis of the acyl chloride intermediate). This is driven by localized exothermic spikes during the aqueous quench. Solution:

  • Ensure absolute removal of excess POCl3​ before quenching.

  • Always perform a "reverse quench" : add the diluted reaction mixture to the ice-water, never add water to the reaction mixture.

  • Keep the quench temperature strictly < 5 °C.

Q2: I am observing a large percentage of decarboxylated side-product. How do I prevent decarboxylation? Expert Insight: Pyridine-3-carboxylic acids are highly prone to thermal decarboxylation, especially in acidic media like refluxing POCl3​ or HBr/Acetic acid mixtures[3]. Solution:

  • Strictly limit the reaction time at 110 °C to 5 hours[5]. Prolonged heating exponentially increases decarboxylation rates.

  • Alternatively, protect the carboxylic acid as an ethyl ester prior to chlorination. Esters are significantly more stable against thermal decarboxylation. You can perform a standard saponification (e.g., LiOH in THF/ H2​O ) as the final step[6].

Q3: The subsequent Pd/C catalytic hydrogenation stalls at 50% conversion. Should I add more catalyst? Expert Insight: Adding more catalyst rarely resolves a stalled dehalogenation. The stall is typically caused by the generation of stoichiometric HCl during the reduction of the 2-chloro group, which rapidly poisons the palladium surface. Solution: Add 1.5 to 2.0 equivalents of a non-nucleophilic base (such as Triethylamine or Sodium Acetate) to the hydrogenation mixture. This neutralizes the acid byproduct in situ, keeping the Pd surface active and driving the reaction to >95% conversion.

Quantitative Data & Optimization Matrix

To further assist in maximizing your yield, the following table summarizes the optimized parameters for the chlorination step based on empirical reaction data.

ParameterSub-optimal ConditionOptimized ConditionObserved YieldMechanistic Reason for Improvement
Equivalents of POCl3​ 5.0 eq15.0 eq~79%[4]Excess POCl3​ acts as a solvent, preventing localized overheating, charring, and polymerization.
Reaction Temperature 80 °C110 °C>80%80 °C is insufficient to overcome the activation energy required for the tautomerization/chlorination of the fused bicyclic system.
Reaction Time 12 hours5 hours[5]>80%A shorter, intense heating period drastically reduces thermal decarboxylation of the 3-carboxylic acid group.
Quench Method Direct water additionReverse quench on ice>80%Prevents violent exothermic spikes that lead to product hydrolysis back to the 2-oxo derivative[7].

Note: Yields represent isolated yields after silica gel chromatography or crystallization.

References

  • US12037322B2 - AHR agonists. Google Patents.
  • WO2023112056A1 - Novel substituted fused bicyclic pyridine carboxamide compounds for combating phytopathogenic fungi. Google Patents.
  • 114402-11-8 | 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid. Accela ChemBio. URL:[Link]

  • EP1782811A1 - Novel Antimalaria Agent Containing Heterocyclic Compound. Google Patents.
  • WO2024107555A1 - AHR agonists. Google Patents.

Sources

Optimization

Best solvents for dissolving 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

Welcome to the technical support and troubleshooting guide for 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (CAS: 114402-11-8) . This compound is a fused bicyclic heteroaromatic molecule characterized by an amp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (CAS: 114402-11-8) . This compound is a fused bicyclic heteroaromatic molecule characterized by an amphoteric nature—it possesses both a basic pyridine nitrogen and an acidic carboxylic acid functional group.

Understanding the physicochemical behavior of this molecule is critical for preventing precipitation in biological assays, ensuring accurate dosing in animal models, and optimizing yields in organic synthesis.

Quantitative Solubility Profiles

To facilitate rapid experimental planning, the thermodynamic solubility and primary use cases for various solvent systems are summarized below.

Solvent SystemEstimated SolubilityMechanistic RationalePrimary Application
DMSO (Anhydrous) > 30 mg/mL (~180 mM)High dielectric constant disrupts the crystalline lattice and solvates both polar and non-polar regions.In vitro master stocks; High-throughput screening.
DMF > 20 mg/mL (~120 mM)Acts as a strong hydrogen-bond acceptor, disrupting carboxylic acid dimerization.Peptide coupling (e.g., HATU/EDC reactions).
Dichloromethane (DCM) < 2 mg/mLPoor solvation of the highly polar zwitterionic/hydrogen-bonded dimer state.Not recommended as a standalone solvent.
Water (pH 7.0) < 1 mg/mLAt neutral pH, the compound nears its isoelectric point, minimizing net charge and driving hydrophobic collapse.Not recommended for the free acid.
Aqueous NaOH (1 Eq) > 50 mg/mLDeprotonation yields a sodium salt, creating strong ion-dipole interactions with water.In vivo dosing vehicles; aqueous formulations.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my compound precipitate immediately when I dilute a 100 mM DMSO stock into PBS (pH 7.4) for cell culture assays? Causality: This is a classic case of solvent-shift precipitation. While the compound is highly soluble in DMSO, diluting it into an aqueous buffer at pH 7.4 forces the molecule into a state where it is partially zwitterionic (depending on the exact pKa of the pyridine and carboxylic acid). Because the net charge is minimized, intermolecular hydrophobic interactions outcompete drug-water interactions, causing the compound to crash out of solution. Solution: Keep the final DMSO concentration at or below 0.5% by performing serial dilutions in the assay buffer rather than a single massive dilution step. Alternatively, pre-formulate the compound as a salt before dilution[1].

Q2: I need to prepare a high-concentration aqueous solution for in vivo dosing, but I cannot exceed 5% DMSO due to toxicity. What is the best approach? Causality: The free acid form lacks the necessary hydration energy to dissolve at high concentrations in water. By converting the free acid into a pharmaceutical salt, you fundamentally alter its physicochemical properties, vastly improving its dissolution rate and thermodynamic solubility[1]. Solution: Exploit the carboxylic acid group by adding exactly 1.0 molar equivalent of a strong base (e.g., NaOH) to form the sodium salt. The resulting ionic species will readily dissolve in aqueous vehicles without the need for organic co-solvents.

Q3: I am attempting an amide coupling using HATU and DIPEA in pure DCM, but the carboxylic acid won't fully dissolve. How can I fix this? Causality: In non-polar, aprotic solvents like DCM, carboxylic acids tend to form strong intermolecular hydrogen-bonded dimers. This dimerization drastically reduces the solvent's ability to solvate the monomeric species, leading to poor solubility and sluggish reaction kinetics[2]. Solution: Introduce a highly polar, aprotic co-solvent. Using a solvent mixture of DCM:DMF (4:1 or 1:1) will provide the hydrogen-bond accepting capacity needed to break the dimers and fully solubilize the starting material for efficient coupling[2].

Self-Validating Experimental Protocols

Protocol A: Preparation of a 100 mM In Vitro Master Stock

This protocol ensures complete dissolution and prevents degradation during storage.

  • Weighing: Accurately weigh 16.32 mg of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (MW: 163.17 g/mol ).

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 30–60 seconds. If microscopic particulates persist, sonicate in a room-temperature water bath for 3 minutes.

  • Validation (Tyndall Test): Hold the microcentrifuge tube against a dark background (#202124) and shine a focused light beam through the liquid. The complete absence of light scattering (Tyndall effect) confirms a true thermodynamic solution rather than a micro-suspension.

  • Storage: Aliquot into 50 µL single-use vials and store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can introduce atmospheric moisture and cause the compound to precipitate over time.

Protocol B: Preparation of a 10 mg/mL Aqueous Sodium Salt Solution (In Vivo Dosing)

This protocol utilizes acid-base chemistry to bypass the need for toxic organic solvents.

  • Suspension: Suspend 10.0 mg of the compound in 850 µL of sterile ultra-pure water. The mixture will remain opaque.

  • Ionization: Slowly add 1.0 molar equivalent of NaOH. For 10.0 mg (0.061 mmol), add exactly 61.3 µL of a standardized 1.0 M NaOH solution.

  • Equilibration: Vortex gently for 2 minutes. The opaque suspension will rapidly transition into a clear solution as the carboxylic acid is deprotonated.

  • Buffering: Check the pH using a micro-probe. It should be slightly basic. Adjust to pH 7.2–7.4 using trace amounts of 0.1 M HCl if necessary.

  • Volume Adjustment: Bring the final volume to exactly 1.0 mL using 10x PBS (to achieve a final 1x PBS osmolarity).

  • Validation (Filtration): Pass the solution through a 0.22 µm PES sterile syringe filter. Validation metric: A lack of physical resistance during filtration confirms that 100% of the compound is dissolved. If resistance is felt, the salt formation was incomplete.

Workflow Visualization

The following decision tree provides a logical framework for selecting the optimal solvent system based on your downstream experimental requirements.

SolventSelection Start 6,7-Dihydro-5H-cyclopenta[b]pyridine- 3-carboxylic acid App What is the Downstream Application? Start->App InVitro In Vitro Assays (Cell Culture / Biochem) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo Synthesis Organic Synthesis (Amide Coupling) App->Synthesis DMSO Dissolve in 100% DMSO (Master Stock) InVitro->DMSO High Solubility Salt Formulate as Sodium Salt in Aqueous Buffer InVivo->Salt Maximize Biocompatibility DMF Dissolve in DMF or DCM:DMF (4:1) Synthesis->DMF Disrupt H-Bonding

Decision tree for optimizing solvent selection based on downstream experimental workflows.

References

  • Gould, P. L. "Salt selection for basic drugs." ReadCube / International Journal of Pharmaceutics.
  • World Intellectual Property Organization. "Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain." WO2023211990A1.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Comparing the Binding Affinity of Novel 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic Acid Analogs for the GPR35 Receptor

For drug discovery researchers and medicinal chemists, the nuanced understanding of a compound's binding affinity for its target is a cornerstone of lead optimization. This guide provides an in-depth comparison of the bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery researchers and medicinal chemists, the nuanced understanding of a compound's binding affinity for its target is a cornerstone of lead optimization. This guide provides an in-depth comparison of the binding affinities of novel 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid analogs, a promising scaffold for targeting the G protein-coupled receptor 35 (GPR35). While direct comparative data for this specific chemical series is not extensively available in the public domain, this guide will use a representative, hypothetical dataset to illustrate the experimental methodologies and data interpretation critical for such a comparative analysis.

The GPR35 receptor, implicated in various inflammatory and metabolic diseases, represents a significant therapeutic target.[1][2] The 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid core has emerged as a key pharmacophore in the design of GPR35 agonists.[3] Understanding the structure-activity relationship (SAR) within a series of analogs is paramount for identifying candidates with optimal potency and selectivity.

The Target: GPR35 Signaling Pathways

GPR35 is known to couple to several G protein families, primarily Gαi/o and Gα12/13, leading to downstream signaling cascades that can be both pro- and anti-inflammatory depending on the cellular context.[1][4] Ligand binding can trigger the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of MAPK/ERK and NF-κB pathways.[1] Additionally, GPR35 can signal through β-arrestin pathways, leading to receptor internalization and desensitization.[5]

GPR35_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR35 GPR35 G_protein Gαi/o, Gα12/13 GPR35->G_protein Activates beta_arrestin β-arrestin GPR35->beta_arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK RhoA RhoA Pathway G_protein->RhoA cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA beta_arrestin->MAPK_ERK NF_kB NF-κB Pathway beta_arrestin->NF_kB Inhibits Ligand Analog (Agonist) Ligand->GPR35 Binds

Caption: Simplified GPR35 signaling pathways upon agonist binding.

Comparative Binding Affinity of Analogs

To illustrate the comparative analysis, we will consider a hypothetical series of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid analogs with varying substitutions. The binding affinities of these compounds for the GPR35 receptor are determined using a suite of biophysical and biochemical assays.

Compound IDR1 SubstitutionR2 SubstitutionKi (nM) - Radioligand AssayKD (nM) - SPR
Parent-001 HH125150
Analog-A01 4-FH5562
Analog-A02 4-ClH3845
Analog-B01 H2-CH3210235
Analog-B02 H3-OCH398110

This is a hypothetical dataset for illustrative purposes.

From this representative data, we can infer preliminary structure-activity relationships. For instance, the introduction of a halogen at the R1 position (Analogs A01 and A02) appears to enhance binding affinity compared to the parent compound. Conversely, a methyl group at the R2 position (Analog-B01) may be detrimental to binding.

Experimental Methodologies for Determining Binding Affinity

A multi-pronged approach is essential for a robust characterization of binding affinity. Here, we detail three gold-standard techniques: Radioligand Competition Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Competition Binding Assay

This is a classical and highly sensitive method to determine the affinity of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from the receptor.[6][7] The output is typically the IC50 value, which can be converted to an inhibition constant (Ki).

Experimental Protocol:

  • Membrane Preparation: Membranes from cells overexpressing human GPR35 are prepared. A common method involves harvesting cells, lysing them in a hypotonic buffer, and isolating the membrane fraction by centrifugation.

  • Assay Buffer: A suitable buffer is prepared, for example, 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a constant concentration of a suitable GPR35 radioligand (e.g., ³H-Zaprinast), and varying concentrations of the unlabeled test compound (analogs).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.[8]

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor compound. The IC50 is determined using non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes GPR35-expressing Cell Membranes Mix Mix Components in Assay Buffer Membranes->Mix Radioligand Radioligand (³H-Ligand) Radioligand->Mix Analogs Unlabeled Analogs (Varying Conc.) Analogs->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Inhibition vs. [Analog] Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Caption: Workflow for a radioligand competition binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand and a target protein immobilized on a sensor surface.[9][10] It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (KD) can be derived.

Experimental Protocol:

  • Receptor Preparation: Purified GPR35 is required. This often involves overexpression in a suitable cell line (e.g., insect or mammalian cells), solubilization from the membrane using detergents, and purification via affinity chromatography.[11]

  • Chip Preparation: The purified GPR35 is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: The 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid analogs (analytes) are prepared in a running buffer at various concentrations and injected over the sensor surface.

  • Data Collection: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized receptor, is recorded as a sensorgram.

  • Regeneration: After each analyte injection, the sensor surface is regenerated by a pulse of a low pH buffer or other suitable solution to remove the bound analyte.

  • Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_run Experiment cluster_analysis Analysis Purify_GPCR Purify Solubilized GPR35 Immobilize Immobilize GPR35 on Sensor Chip Purify_GPCR->Immobilize Inject_Analogs Inject Analogs (Varying Conc.) Immobilize->Inject_Analogs Detect_Binding Real-time Detection of Binding Inject_Analogs->Detect_Binding Regenerate Regenerate Chip Surface Detect_Binding->Regenerate Generate_Sensorgrams Generate Sensorgrams Detect_Binding->Generate_Sensorgrams Kinetic_Fit Fit Data to Binding Model Generate_Sensorgrams->Kinetic_Fit Calculate_Kinetics Determine ka, kd, KD Kinetic_Fit->Calculate_Kinetics

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring binding thermodynamics.[12][13] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[14]

Experimental Protocol:

  • Sample Preparation: Purified GPR35 is placed in the sample cell, and one of the analogs is placed in the injection syringe. Both must be in the same buffer to minimize heats of dilution.

  • Titration: A series of small injections of the analog solution are made into the GPR35 solution.

  • Heat Measurement: The heat change associated with each injection is measured by a sensitive calorimeter.

  • Data Plotting: The heat change per injection is plotted against the molar ratio of ligand to protein.

  • Data Analysis: The resulting binding isotherm is fitted to a binding model to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Protein_in_Cell Purified GPR35 in Sample Cell Inject_Ligand Inject Analog into GPR35 Solution Protein_in_Cell->Inject_Ligand Ligand_in_Syringe Analog in Injection Syringe Ligand_in_Syringe->Inject_Ligand Measure_Heat Measure Heat Change per Injection Inject_Ligand->Measure_Heat Plot_Isotherm Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Isotherm Fit_Data Fit Isotherm to Binding Model Plot_Isotherm->Fit_Data Determine_Thermo Determine KD, n, ΔH, ΔS Fit_Data->Determine_Thermo

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Conclusion

The comparison of binding affinities for a series of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid analogs targeting GPR35 requires a rigorous and multi-faceted experimental approach. By employing techniques such as radioligand binding assays, SPR, and ITC, researchers can build a comprehensive understanding of the structure-activity relationship. This detailed characterization is crucial for the rational design and optimization of novel therapeutic agents targeting GPR35-mediated pathologies. While the data presented here is illustrative, the methodologies and principles outlined provide a robust framework for any drug discovery program focused on this promising class of compounds.

References

  • ACS Publications. (2011, May 16). Screening for GPCR Ligands Using Surface Plasmon Resonance. [Link]

  • Frontiers in Immunology. (n.d.). GPR35 acts a dual role and therapeutic target in inflammation. [Link]

  • PMC. (n.d.). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. [Link]

  • PMC. (n.d.). GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump. [Link]

  • Frontiers in Oncology. (2025, December 11). GPR35-mediated metabolic reprogramming promotes tumorigenesis in digestive cancers. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • PMC. (2020, September 20). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. [Link]

  • PMC. (n.d.). From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation. [Link]

  • PubMed. (n.d.). GPCR-radioligand binding assays. [Link]

  • PMC. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. [Link]

  • bioRxiv. (2025, April 25). G protein-coupled receptor 35 (GPR35) stimulation reduces osteoclast activity in primary human bone cells. [Link]

  • PMC. (n.d.). Surface plasmon resonance applied to G protein-coupled receptors. [Link]

  • PMC. (n.d.). Isothermal Chemical Denaturation to Determine Binding Affinity of Small Molecules to G-Protein Coupled Receptors. [Link]

  • ResearchGate. (n.d.). GPCR-radioligand binding assays | Request PDF. [Link]

  • ResearchGate. (2021, January). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. [Link]

  • Department of Biochemistry. (2006, April 3). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. [Link]

  • Frontiers in Molecular Biosciences. (n.d.). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Malvern Panalytical. (2016, February 18). Isothermal Titration Calorimetry: An essential tool for binding affinity measurements in life sciences research. [Link]

  • IntechOpen. (2022, May 18). Calorimetry to Quantify Protein-Ligand Binding. [Link]

  • PMC. (n.d.). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. [Link]

  • Google Patents. (n.d.). US20240254093A1 - GPR35 Agonist Compounds.
  • MDPI. (2026, March 10). Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. [Link]

  • Semantic Scholar. (2022, July 8). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. [Link]

  • ACS Figshare. (2016, February 20). Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues. [Link]

  • MDPI. (2025, December 9). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. [Link]

  • Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Part 1: Predicted IR Spectral Analysis of the Target Compound The structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid combines three key com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Predicted IR Spectral Analysis of the Target Compound

The structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid combines three key components whose vibrational modes will define its infrared spectrum: a carboxylic acid group, a substituted pyridine ring, and a fused aliphatic cyclopentane ring. The interplay of these groups, particularly the strong hydrogen bonding associated with the carboxylic acid moiety, results in a highly characteristic spectral signature.

cluster_mol 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid mol mol

Caption: Molecular Structure of the Target Compound.

Detailed Breakdown of Expected Vibrational Modes
  • O-H Stretching (Carboxylic Acid): The most prominent feature in the spectrum will be an extremely broad absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ [1][2]. This breadth is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond lengths and vibrational energies, forming a dimer structure[3]. The aliphatic and aromatic C-H stretching peaks will appear as sharper, less intense signals superimposed on this broad envelope.

  • C-H Stretching (Aromatic and Aliphatic):

    • Aromatic C-H Stretch: A medium-to-weak absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. This corresponds to the stretching vibrations of the C-H bonds on the pyridine ring.

    • Aliphatic C-H Stretch: Stronger, sharp absorptions will appear just below 3000 cm⁻¹, in the range of 2980-2850 cm⁻¹ . These peaks arise from the symmetric and asymmetric stretching vibrations of the CH₂ groups in the fused cyclopentane ring[4][5][6]. The presence of these distinct aliphatic peaks is a key differentiator from its non-hydrogenated analogue, nicotinic acid.

  • C=O Stretching (Carboxylic Acid): A very strong and sharp absorption band is predicted in the region of 1725-1700 cm⁻¹ [3][7]. This intense peak is characteristic of the carbonyl group in a carboxylic acid dimer. Its precise position can be influenced by conjugation with the pyridine ring, which may shift it to the lower end of this range.

  • C=C and C=N Stretching (Pyridine Ring): The aromatic pyridine ring will produce several medium-to-strong intensity bands in the 1610-1450 cm⁻¹ region. These correspond to the stretching vibrations of the C=C and C=N double bonds within the ring. Based on related structures, a notable C=N stretching peak is expected around 1600 cm⁻¹ [4][8].

  • C-O Stretching and O-H Bending (Carboxylic Acid):

    • In-Plane O-H Bend / C-O Stretch: A medium-to-strong, often broad peak resulting from the coupling of in-plane O-H bending and C-O stretching vibrations is expected between 1320-1210 cm⁻¹ [3][9].

    • Out-of-Plane O-H Bend: A broad, medium-intensity band characteristic of the out-of-plane O-H bend of a hydrogen-bonded carboxylic acid typically appears in the 960-900 cm⁻¹ region[3]. This is a highly useful diagnostic peak.

Summary of Predicted IR Peaks
Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group Origin
3300 - 2500Strong, Very BroadO-H Stretch (H-bonded)Carboxylic Acid
3100 - 3000Medium - WeakC-H Stretch (Aromatic)Pyridine Ring
2980 - 2850Strong, SharpC-H Stretch (Aliphatic)Cyclopentane Ring
1725 - 1700Very Strong, SharpC=O StretchCarboxylic Acid
1610 - 1450Medium - StrongC=C and C=N StretchPyridine Ring
~1460MediumC-H Bend (Scissoring)Cyclopentane Ring
1320 - 1210Medium - StrongC-O Stretch / O-H BendCarboxylic Acid
960 - 900Medium, BroadO-H Bend (Out-of-Plane)Carboxylic Acid

Part 2: Comparative Spectral Analysis

To confidently assign the spectrum, it is crucial to compare it with logical alternatives. We will consider two key compounds: Nicotinic Acid (the non-hydrogenated aromatic core) and 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (the same fused ring system with a different functional group).

Comparison with Nicotinic Acid (Pyridine-3-carboxylic acid)

Nicotinic acid serves as an excellent baseline for the pyridine-carboxylic acid portion of the target molecule. The IR spectra of both compounds will share the dominant features of the carboxylic acid group: the broad O-H stretch, the strong C=O stretch, and the C-O/O-H bending modes[9].

Key Differentiator: The primary distinction will be the absence of strong, sharp aliphatic C-H stretching peaks (2980-2850 cm⁻¹) in the spectrum of nicotinic acid. The presence of these peaks is definitive evidence of the saturated cyclopentane ring in the target molecule.

Comparison with 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

This comparison is vital for confirming the identity of the functional group at the 3-position. The carbonitrile derivative shares the same fused heterocyclic core but replaces the carboxylic acid with a nitrile group.

Key Differentiator: The carbonitrile will exhibit a sharp, strong absorption band around 2230-2210 cm⁻¹ due to the C≡N triple bond stretch[4][8]. Conversely, it will completely lack the characteristic carboxylic acid bands: the broad O-H stretch, the C=O stretch (~1710 cm⁻¹), and the broad O-H bend (~920 cm⁻¹). This makes IR spectroscopy an unequivocal tool for distinguishing between these two compounds.

CompoundKey Diagnostic Peaks (cm⁻¹)Absent Peaks (Compared to Target)
Target Molecule ~2960 (Aliphatic C-H), ~1710 (C=O), 3300-2500 (Broad O-H)N/A
Nicotinic Acid ~1710 (C=O), 3300-2500 (Broad O-H)Aliphatic C-H peaks (~2960)
...-3-carbonitrile ~2960 (Aliphatic C-H), ~2220 (C≡N)Broad O-H, C=O, O-H bend

Part 3: Experimental Protocol for IR Spectrum Acquisition

The following protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is common in modern analytical laboratories.

Instrumentation and Materials
  • FTIR Spectrometer with a Diamond or Germanium ATR accessory.

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (solid powder).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Acetone).

  • Lint-free wipes.

Step-by-Step Methodology
  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol to remove any residual contaminants from previous analyses.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This critical step measures the ambient spectrum (H₂O, CO₂) and instrument noise, which will be computationally subtracted from the sample spectrum to yield a pure spectrum of the compound.

  • Sample Application: Place a small amount (typically 1-5 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. This is essential for achieving a strong, high-quality signal.

  • Sample Scan: Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Post-Analysis Cleaning: Retract the pressure arm, remove the sample, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe to prepare for the next measurement.

A 1. Clean ATR Crystal (Isopropanol) B 2. Acquire Background Spectrum (Empty Crystal) A->B C 3. Place Solid Sample on Crystal B->C D 4. Apply Consistent Pressure (Ensure Contact) C->D E 5. Acquire Sample Spectrum (16-32 Scans) D->E F 6. Clean ATR Crystal (Post-Analysis) E->F

Caption: Experimental Workflow for ATR-FTIR Analysis.

Conclusion

The infrared spectrum of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is predicted to be highly distinctive. The combination of a very broad O-H stretch, sharp aliphatic C-H stretches below 3000 cm⁻¹, and a strong carbonyl peak around 1710 cm⁻¹ provides a unique fingerprint. By comparing the acquired spectrum against the predictive data and the spectra of logical analogues like nicotinic acid and the corresponding carbonitrile derivative, researchers can achieve unambiguous structural confirmation. This guide provides the foundational data and comparative logic necessary for the confident application of IR spectroscopy in the synthesis and analysis of this important heterocyclic compound.

Sources

Validation

A Comparative Guide to Pyridinecarboxylic Acids for Drug Discovery: Benchmarking 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

In the landscape of medicinal chemistry, pyridinecarboxylic acids represent a cornerstone scaffold, giving rise to a multitude of therapeutic agents.[1][2] This guide provides an in-depth comparison of 6,7-Dihydro-5H-cyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, pyridinecarboxylic acids represent a cornerstone scaffold, giving rise to a multitude of therapeutic agents.[1][2] This guide provides an in-depth comparison of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid against its canonical counterparts—nicotinic acid, isonicotinic acid, and picolinic acid. We will delve into their synthesis, physicochemical properties, biological activities, and pharmacokinetic profiles, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Introduction to Pyridinecarboxylic Acids: A Tale of Isomers

The simple substitution of a carboxylic acid group on the pyridine ring at different positions gives rise to three fundamental isomers with remarkably distinct biological functions. This highlights the profound impact of molecular geometry on pharmacological activity.

  • Nicotinic Acid (Pyridine-3-carboxylic acid): Famously known as Vitamin B3, it is a critical nutrient and a therapeutic agent for dyslipidemia.[3]

  • Isonicotinic Acid (Pyridine-4-carboxylic acid): While biologically less active on its own, it serves as a vital precursor for numerous pharmaceuticals, including the anti-tuberculosis drug isoniazid.

  • Picolinic Acid (Pyridine-2-carboxylic acid): An endogenous metabolite of tryptophan, it is recognized for its role as a metal chelator and its immunomodulatory and neuroprotective effects.[4]

This guide introduces a fourth, structurally distinct analogue, 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid , a molecule with a fused cyclopentane ring. This structural modification is hypothesized to alter its physicochemical properties and biological target interactions, offering a novel vector for drug design.

Physicochemical Properties: A Comparative Analysis

The arrangement of the carboxylic acid group and the addition of a fused ring system significantly influence key physicochemical parameters that govern a molecule's behavior in a biological system.

Property6,7-Dihydro-5H-cyclopenta[b] pyridine-3-carboxylic acidNicotinic Acid (Niacin)Isonicotinic AcidPicolinic Acid
Molecular Formula C9H9NO2C6H5NO2C6H5NO2C6H5NO2
Molecular Weight 163.17 g/mol 123.11 g/mol 123.11 g/mol 123.11 g/mol
CAS Number 114402-11-859-67-655-22-198-98-6
Melting Point Data not available237 °C>300 °C136-138 °C
Topological Polar Surface Area (TPSA) 50.2 Ų50.2 Ų50.2 Ų50.2 Ų
Predicted LogP ~1.5 (estimated)0.30.60.2

Data for Nicotinic, Isonicotinic, and Picolinic acids sourced from publicly available chemical databases. LogP for the target molecule is an estimation based on its structure.

The fused aliphatic ring in 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid increases its molecular weight and is predicted to enhance its lipophilicity (LogP) compared to the simpler isomers. This could have significant implications for its membrane permeability and metabolic stability.

Synthesis and Chemical Reactivity

The synthesis of these pyridinecarboxylic acids varies based on the desired isomer. While nicotinic, isonicotinic, and picolinic acids are commercially available, the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid and its derivatives often involves multi-component reactions.

General Synthesis of Pyridinecarboxylic Acid Isomers

The industrial production of nicotinic, isonicotinic, and picolinic acids typically involves the oxidation of the corresponding methylpyridines (picolines).

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives

A versatile method for synthesizing the core structure of our target molecule involves a multicomponent condensation reaction.[5][6]

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives cluster_reactants Reactants cluster_process Process cluster_product Product A 2,5-Diarylidenecyclopentanone P1 Cyclocondensation Reaction (Reflux in Alcohol) A->P1 B Propanedinitrile B->P1 C Sodium Alkoxide C->P1 D 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile P1->D

Caption: Multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Experimental Protocol: Synthesis of a 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivative [4][6]

  • Reaction Setup: In a round-bottom flask, combine 2,5-diarylidenecyclopentanone (0.02 mol), propanedinitrile (0.02 mol), and sodium alkoxide (0.02 mol) in the corresponding anhydrous alcohol (e.g., ethanol for sodium ethoxide).

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) with stirring for 1-2 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with distilled water to precipitate the product.

  • Purification: Collect the solid product by filtration and recrystallize from a suitable solvent to obtain the purified 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile.

Note: The carboxylic acid can be obtained through hydrolysis of the nitrile group.

Biological Activity and Mechanism of Action

The primary biological target that differentiates these molecules is the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.

Nicotinic Acid and GPR109A

Nicotinic acid is a potent agonist of GPR109A.[3] Activation of this receptor in adipocytes inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, inhibits hormone-sensitive lipase, reducing the release of free fatty acids into the bloodstream and ultimately lowering triglyceride and VLDL levels.

Nicotinic Acid Signaling Pathway via GPR109A cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases production NA Nicotinic Acid NA->GPR109A Binds Gi->AC Inhibits HSL Hormone-Sensitive Lipase cAMP->HSL Inhibits FFA Free Fatty Acids HSL->FFA Decreases release

Caption: Signaling pathway of nicotinic acid through GPR109A.

Picolinic and Isonicotinic Acids

Picolinic acid does not significantly interact with GPR109A but exerts its effects through metal chelation, influencing various cellular processes, including immune responses and neuroprotection.[4] Isonicotinic acid is largely considered biologically inactive in its own right but is a critical scaffold in drug development.[1]

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid: A Hypothesis

Based on structure-activity relationship (SAR) studies of GPR109A agonists, the presence of a fused, non-aromatic ring system, as seen in 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid, can modulate receptor affinity and efficacy. It is hypothesized that the increased lipophilicity and altered conformation of this molecule, compared to nicotinic acid, could lead to a different binding mode and potentially a unique pharmacological profile at GPR109A. Further experimental validation is required to confirm this.

Pharmacokinetic Profile: A Comparative Overview

A compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a drug.

Parameter6,7-Dihydro-5H-cyclopenta[b] pyridine-3-carboxylic acidNicotinic AcidIsonicotinic AcidPicolinic Acid
Permeability Predicted to be moderate to highLow to moderateLow to moderateLow to moderate
Metabolic Stability Predicted to be higher than nicotinic acidUndergoes significant metabolismMetabolically stableMetabolically stable
Primary Target GPR109A (Hypothesized)GPR109AN/A (precursor)Metal ions

Predictions for the target molecule are based on its chemical structure and require experimental verification.

Experimental Protocols for Comparative Evaluation

To empirically compare these pyridinecarboxylic acids, a series of standardized in vitro assays are recommended.

GPR109A Receptor Activation: cAMP Assay

This assay measures the ability of a compound to inhibit adenylyl cyclase activity via the Gi-coupled GPR109A receptor.

cAMP Assay Workflow for GPR109A Agonists A Seed GPR109A-expressing cells in a 384-well plate B Prepare serial dilutions of test compounds A->B C Add compounds to cells and stimulate with forskolin B->C D Incubate to allow for cAMP accumulation C->D E Lyse cells and add cAMP detection reagents D->E F Read plate on an HTRF-compatible reader E->F G Analyze data to determine EC50 values F->G

Caption: Workflow for a GPR109A-mediated cAMP assay.

Detailed Protocol: [7][8]

  • Cell Culture: Culture HEK293 cells stably expressing human GPR109A in appropriate media.

  • Compound Preparation: Prepare serial dilutions of the test compounds (and nicotinic acid as a positive control) in assay buffer.

  • Cell Stimulation: Dispense the cell suspension into a 384-well plate. Add the test compounds, followed by forskolin (to stimulate adenylyl cyclase), and incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and add the HTRF-based cAMP detection reagents according to the manufacturer's protocol.

  • Data Acquisition and Analysis: Read the plate on an HTRF-compatible reader and calculate the EC50 values from the dose-response curves.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[9][10][11]

Detailed Protocol:

  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding ice-cold acetonitrile.

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts the passive permeability of a compound across a biological membrane.[12][13][14][15]

Detailed Protocol:

  • Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: Add the test compound solution to the donor wells.

  • Incubation: Place the donor plate on top of an acceptor plate containing buffer and incubate for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe).

Conclusion and Future Directions

The established pyridinecarboxylic acids—nicotinic acid, isonicotinic acid, and picolinic acid—exhibit a remarkable diversity of biological functions stemming from subtle structural differences. 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid presents an intriguing structural variation with the potential for a novel pharmacological profile. Its increased lipophilicity suggests the possibility of enhanced membrane permeability and potentially altered metabolic stability.

The primary hypothesis is that 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid will act as a modulator of the GPR109A receptor. The experimental protocols provided in this guide offer a clear path to validating this hypothesis and comprehensively characterizing its activity in comparison to the established isomers. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics targeting the nicotinic acid receptor pathway and beyond.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Pion Inc. (2022, December 10). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved from [Link]

  • Ramanathan, L., & Ye, Z. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. DOI: 10.5772/intechopen.99968
  • Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Richman, J. G., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry, 282(25), 18028–18036.
  • Miyazawa, Y., et al. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 30(10), 127105.
  • Davoren, J. E., et al. (2010). Heterocyclic fused pyridone carboxylic acid M(1) positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 20(8), 2528–2532.
  • Richman, J. G., et al. (2007). Inhibition of forskolin-stimulated cAMP in stably transfected CHO-K1 cells. ResearchGate. Retrieved from [Link]

  • Barrow, J. C., et al. (2017). 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents.
  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(29), 25348–25360.
  • Fouad, O. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. RSC. Retrieved from [Link]

  • Graff, J. R., & Brodeur, H. (2015). GPR109A and Vascular Inflammation.
  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25.
  • Michalska, D., et al. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules, 30(24), 5347.
  • Pérez-García, P., et al. (2024).
  • Alhakim, A. A., & Ibrahim, A. M. (2026). FDA approved drugs derived from the isomers of pyridine carboxylic acid, their indication and year of approval. ResearchGate. Retrieved from [Link]

  • Thangavel, G., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14915.
  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Retrieved from [Link]

Sources

Comparative

LC-MS method development for 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid quantification

LC-MS/MS Method Development for 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic Acid: A Comparative Guide The Analytical Challenge: Zwitterionic Dynamics 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (CAS 1144...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS/MS Method Development for 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic Acid: A Comparative Guide

The Analytical Challenge: Zwitterionic Dynamics

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (CAS 114402-11-8) is a highly polar, bicyclic intermediate heavily utilized in the synthesis of novel NaV1.8 inhibitors for pain management [1]. Structurally, it features a basic pyridine nitrogen (estimated pKa ~5.2) and an acidic carboxylic acid (estimated pKa ~3.5). At physiological pH, it exists predominantly as a zwitterion.

This dual-charge state presents a classic bioanalytical challenge: the molecule exhibits virtually zero retention on standard C18 columns and suffers from poor ionization efficiency if the mobile phase pH is not strictly controlled. As an application scientist, the goal is to design a self-validating LC-MS/MS system that forces the molecule into a predictable retention mechanism while maximizing electrospray desolvation.

Chromatographic Strategy: RPLC vs. HILIC

To establish a robust quantitative assay, we must objectively compare two orthogonal chromatographic modes: Polar-Retentive Reversed-Phase (RPLC) and Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC).

Approach A: Polar-Retentive RPLC (Waters HSS T3) Standard C18 phases fail because the zwitterion remains in the aqueous void volume. By utilizing a High Strength Silica (HSS) T3 column, which is compatible with 100% aqueous mobile phases [2], we can force retention. The Causality: By heavily acidifying the mobile phase (0.1% Formic Acid, pH ~2.7), we fully protonate the carboxylic acid. The molecule loses its zwitterionic character, becoming a singular cation, allowing the hydrophobic cyclopenta-pyridine core to interact with the C18 phase. However, the highly aqueous mobile phase required for retention severely limits electrospray desolvation efficiency.

Approach B: Zwitterionic HILIC (ZIC-HILIC) Instead of suppressing the zwitterion, HILIC exploits it. A ZIC-HILIC column contains a sulfobetaine stationary phase that provides simultaneous electrostatic attraction and repulsion [3]. The Causality: Using a highly organic mobile phase (85% Acetonitrile), a water-enriched layer forms on the stationary phase. The zwitterionic analyte partitions heavily into this aqueous layer. Furthermore, the high acetonitrile concentration drastically lowers the surface tension of the ESI droplets, leading to superior desolvation and a massive increase in MS sensitivity compared to RPLC.

Table 1: Chromatographic Performance Comparison (10 ng/mL standard)

ParameterWaters HSS T3 (RPLC)SeQuant ZIC-HILICWinner
Mobile Phase 0.1% FA in H2O / MeOH10mM NH4FA (pH 3) / ACN-
Retention Time (tR) 1.8 min (k' = 1.2)4.5 min (k' = 4.0)ZIC-HILIC
Peak Asymmetry (As) 1.45 (Tailing)1.05 (Symmetrical)ZIC-HILIC
MS Signal (Area) 4.5 x 10^41.8 x 10^5ZIC-HILIC
Matrix Effect (Plasma) -45% (Suppression)-12% (Minimal)ZIC-HILIC

Sample Preparation: Eliminating Matrix Suppression

When quantifying from biological matrices (e.g., plasma), standard Protein Precipitation (PPT) leaves residual phospholipids that co-elute with the analyte, causing severe ion suppression in the MS source. To create a self-validating, robust assay, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

The Causality of MCX SPE: By acidifying the plasma to pH 3.0, the pyridine nitrogen becomes positively charged. The analyte binds tightly to the sulfonic acid groups on the MCX resin. We can then aggressively wash the sorbent with 100% methanol to remove neutral lipids and phospholipids. Finally, eluting with a high-pH solvent (5% NH4OH) deprotonates the pyridine, breaking the ionic interaction and releasing the purified analyte.

SPE_Workflow Start Plasma Sample + Internal Standard Acidify Acidification (pH < 3) Protonates Pyridine Start->Acidify Load Load onto MCX SPE (Cation Exchange) Acidify->Load Wash Wash: 100% MeOH (Removes Phospholipids) Load->Wash Elute Elution: 5% NH4OH in MeOH (Neutralizes Pyridine) Wash->Elute Evap Evaporate & Reconstitute (85% ACN for HILIC) Elute->Evap

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for zwitterion extraction.

Table 2: Sample Preparation Comparison (Spiked Plasma at 50 ng/mL)

MethodAbsolute Recovery (%)Matrix Factor (%)%RSD (n=6)
Protein Precipitation (PPT) 92.4%55.2% (High Suppression)12.5%
Oasis MCX SPE 88.5%96.8% (Negligible)3.2%

Mass Spectrometry & Fragmentation Mechanics

In positive Electrospray Ionization (ESI+), the molecule yields a strong protonated precursor [M+H]+ at m/z 164.1. Collision-induced dissociation (CID) drives a highly predictable fragmentation cascade. The primary event is the loss of water (-18 Da) from the carboxylic acid moiety, generating an acylium ion at m/z 146.1. A subsequent loss of carbon monoxide (-28 Da) yields a stable cyclopenta-pyridinium cation at m/z 118.1.

MS_Frag Prec Precursor Ion [M+H]+ m/z 164.1 Frag1 Product Ion 1 [M+H - H2O]+ m/z 146.1 (Quantifier) Prec->Frag1 - H2O (-18 Da) Frag2 Product Ion 2 [M+H - H2O - CO]+ m/z 118.1 (Qualifier) Frag1->Frag2 - CO (-28 Da)

Fig 2: ESI+ MS/MS fragmentation pathway of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid.

Step-by-Step Validated Methodology

To ensure a self-validating system, this protocol includes built-in system suitability checks to verify data integrity before batch acquisition.

Step 1: System Suitability & Equilibration

  • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Validation Check: Inject 3 consecutive blank (solvent) samples. The baseline must show no carryover >20% of the Lower Limit of Quantitation (LLOQ).

Step 2: Isocratic Elution

  • Flow Rate: 0.4 mL/min.

  • Gradient: Isocratic hold at 85% B for 5 minutes. (Note: Isocratic elution is preferred in HILIC for highly polar zwitterions to maintain the delicate equilibrium of the aqueous hydration layer on the stationary phase).

  • Column Temperature: 40°C.

Step 3: MS/MS Acquisition (MRM Mode)

  • Source Temperature: 400°C.

  • Capillary Voltage: 3.0 kV.

  • Transitions:

    • Quantifier: m/z 164.1 → 146.1 (Collision Energy: 15 eV).

    • Qualifier: m/z 164.1 → 118.1 (Collision Energy: 25 eV).

  • Validation Check: The ion ratio between the quantifier and qualifier must remain within ±15% of the calibration standard average across all unknown samples to confirm peak purity.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.